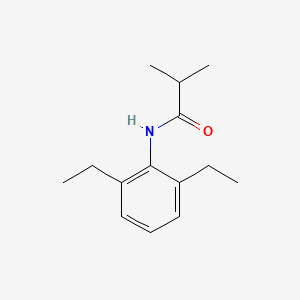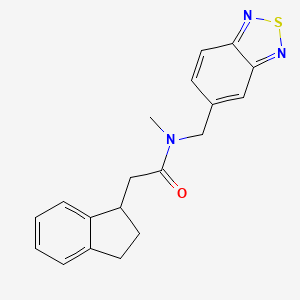![molecular formula C22H26N2O2 B5634777 1-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B5634777.png)
1-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-4-phenyl-1,2,3,6-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tetrahydropyridine derivatives, including compounds similar to "1-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-4-phenyl-1,2,3,6-tetrahydropyridine," often involves multi-step chemical reactions that combine different precursor molecules. For example, the synthesis of Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate, a related compound, was achieved through a reaction that forms complex structures with piperidine and tetrahydropyridine rings adopting specific conformations (Aridoss et al., 2010).
Molecular Structure Analysis
The molecular structure of tetrahydropyridine derivatives is characterized by the presence of a tetrahydropyridine ring, which can adopt various conformations such as chair, half-chair, or boat, depending on the specific substituents and their arrangement. This structural versatility is evident in the crystal structure analysis of compounds like Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate, where the tetrahydropyridine ring exhibits a specific conformation, and the molecule is stabilized by intramolecular hydrogen bonding (Aridoss et al., 2010).
Chemical Reactions and Properties
Tetrahydropyridine derivatives participate in various chemical reactions, contributing to their diverse chemical properties. For instance, the synthesis and properties of 3-cyano-4-(4-cyanophenyl)-1,4-dihydropyridine-2(3H)-thiones involve condensation reactions that lead to the formation of thiolates, which can undergo further chemical transformations such as alkylation (Krauze & Duburs, 2000).
Physical Properties Analysis
The physical properties of tetrahydropyridine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular conformation and substituents. These properties are essential for understanding the compound's behavior in different environments and applications. The crystal structure of Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate reveals details about its molecular arrangement and intermolecular interactions, which are critical for its physical characteristics (Aridoss et al., 2010).
Mécanisme D'action
MPP+ kills primarily dopamine-producing neurons in a part of the brain called the pars compacta of the substantia nigra . MPP+ interferes with complex I of the electron transport chain, a component of mitochondrial metabolism, which leads to cell death and causes the buildup of free radicals, toxic molecules that contribute further to cell destruction .
Safety and Hazards
MPTP itself is not toxic, but it can cross the blood–brain barrier due to its lipophilic nature . Its metabolite MPP+ is toxic and can cause symptoms of Parkinson’s disease by destroying dopaminergic neurons in the brain . Toxic effects of acute MPTP poisoning can be mitigated by the administration of monoamine oxidase inhibitors (MAOIs) such as selegiline .
Orientations Futures
The research progress on THPs has been significant. Special attention is given to the introduction of varied substituents onto the THP ring system and its effect on their pharmacological properties, specifically as anti-inflammatory and anticancer agents . The use of structure-activity relationship (SAR) studies of newly reported THP derivatives will help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design .
Propriétés
IUPAC Name |
[1-(furan-2-ylmethyl)piperidin-3-yl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c25-22(20-8-4-12-23(16-20)17-21-9-5-15-26-21)24-13-10-19(11-14-24)18-6-2-1-3-7-18/h1-3,5-7,9-10,15,20H,4,8,11-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAPMJKQXQRRSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CO2)C(=O)N3CCC(=CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(2-Furylmethyl)-3-piperidinyl]carbonyl}-4-phenyl-1,2,3,6-tetrahydropyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[3-(methylthio)benzyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5634697.png)

![methyl 4-({[4-(2-fluorophenoxy)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5634729.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5634732.png)
![(1S*,5R*)-3-benzoyl-6-[3-(methylsulfonyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5634737.png)
![9-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5634740.png)
![(4aR*,7aS*)-1-ethyl-4-[4-(1,3-oxazol-5-yl)benzoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5634745.png)

![8-[(3-methoxy-5-methyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5634755.png)
![N-[4-(acetylamino)phenyl]-2-furamide](/img/structure/B5634761.png)
![2-[(mesitylmethyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5634763.png)
![9-(1H-indol-5-ylcarbonyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5634770.png)
![4-{[3-chloro-4-(4-methylphenoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5634774.png)
